Ethyl 7-(3-bromophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a heptanoate chain with a keto group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-bromophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 7-(3-bromophenyl)-7-oxoheptanoic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-(3-bromophenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(3-bromophenyl)-7-hydroxyheptanoate.
Substitution: Formation of 7-(3-aminophenyl)-7-oxoheptanoate or 7-(3-thiophenyl)-7-oxoheptanoate.
Scientific Research Applications
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-bromophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the keto and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate can be compared with similar compounds such as:
Ethyl 7-phenyl-7-oxoheptanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: The position of the bromine atom on the phenyl ring can influence the compound’s properties.
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate: The presence of chlorine instead of bromine can affect the compound’s reactivity and interactions.
This compound is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical and biological properties.
Biological Activity
Ethyl 7-(3-bromophenyl)-7-oxoheptanoate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, drawing upon various research findings and studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 341.25 g/mol. The compound features a heptanoate backbone with a brominated phenyl group, which is significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the esterification of 7-(3-bromophenyl)-7-oxoheptanoic acid with ethanol, often catalyzed by sulfuric or hydrochloric acid. The general reaction conditions include:
- Starting Materials: 7-(3-bromophenyl)-7-oxoheptanoic acid and ethanol
- Catalyst: Sulfuric acid or hydrochloric acid
- Reaction Conditions: Heated under reflux for several hours
- Purification: Distillation or recrystallization
This synthetic route allows for the introduction of functional groups that enhance biological activity and reactivity .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the keto and ester functionalities can participate in hydrogen bonding and other interactions, modulating enzyme or receptor activity .
Antimicrobial Properties
Compounds similar to this compound have been reported to exhibit significant antimicrobial activities. For instance, brominated organic compounds are known for their enhanced lipophilicity, which may improve their ability to penetrate microbial membranes .
Enzyme Inhibition
Research indicates that similar compounds can act as enzyme inhibitors, impacting various metabolic pathways. The structural features of this compound may allow it to bind effectively to enzyme active sites, inhibiting their function .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity Potential |
---|---|---|
This compound | Bromine at meta position | Antimicrobial, anticancer |
Ethyl 7-phenyl-7-oxoheptanoate | No bromine substituent | Varies in reactivity |
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | Bromine at para position | Potentially different biological effects |
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | Chlorine instead of bromine | Different reactivity and interactions |
This table highlights how the position and type of substituents can significantly influence the biological properties of related compounds.
Case Studies
- Antimicrobial Screening : A study assessed various brominated compounds for their antimicrobial efficacy against common pathogens. Results indicated that compounds with similar structures to this compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro assays demonstrated that derivatives of phenolic compounds showed cytotoxic effects on cancer cell lines. While specific data on this compound is sparse, its structural analogs have shown promise in targeting cancer cells through apoptosis induction mechanisms .
Properties
IUPAC Name |
ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZERDSNBNVRDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645513 | |
Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-71-7 | |
Record name | Ethyl 3-bromo-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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